molecular formula C19H14F2N4O2S B2879262 N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251628-69-9

N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2879262
CAS RN: 1251628-69-9
M. Wt: 400.4
InChI Key: QYCZAXHZLRPVDM-UHFFFAOYSA-N
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Description

“N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a chemical compound with the molecular formula C19H14F2N4O2S . It is a type of substituted pyridine, which is an important structural motif found in numerous bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring, which is a nitrogenous heterocyclic moiety . The average mass of the molecule is 400.402 Da, and the monoisotopic mass is 400.080566 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, triazole compounds are known to be capable of binding in biological systems with a variety of enzymes and receptors, showing versatile biological activities .

Scientific Research Applications

Antimalarial Activity

This compound has been investigated for its potential as an antimalarial agent . A library of related compounds was screened virtually and through molecular docking methods targeting the enzyme falcipain-2 , which is crucial in the life cycle of Plasmodium falciparum . Selected hits were synthesized and showed promising in vitro activity against this malaria-causing parasite.

Antibacterial Properties

Research has also explored the antibacterial potential of derivatives of this compound. Novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . This highlights the compound’s relevance in addressing antibiotic resistance and infectious diseases.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the importance of substituted pyridines in numerous bioactive molecules, there is a need for robust methods allowing the selective introduction of multiple functional groups . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2S/c20-17-8-6-15(10-18(17)21)25(11-14-4-2-1-3-5-14)28(26,27)16-7-9-19-23-22-13-24(19)12-16/h1-10,12-13H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCZAXHZLRPVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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